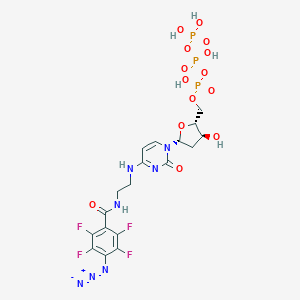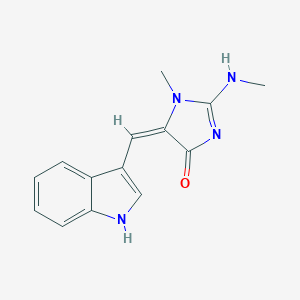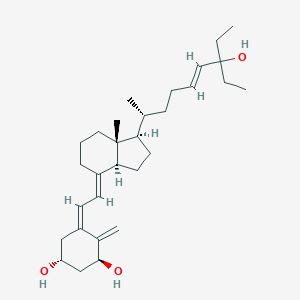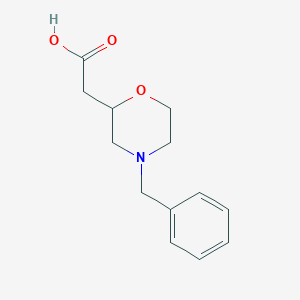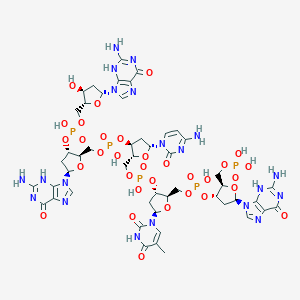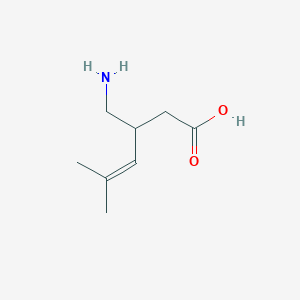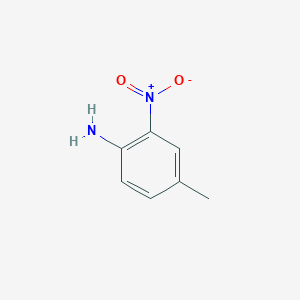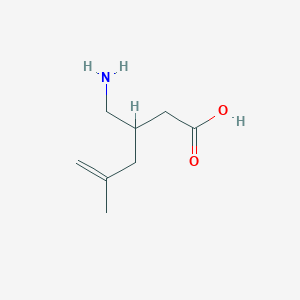
HC-Toxin
Overview
Description
HC Toxin is a cyclic tetrapeptide produced by the plant pathogenic fungus Cochliobolus carbonum. It is a host-selective toxin that plays a crucial role in the virulence of the fungus on maize varieties that lack functional copies of the genes HM1 and HM2, which encode enzymes that detoxify HC Toxin . The structure of HC Toxin is cyclo (D-Pro-L-Ala-D-Ala-L-Aeo), where Aeo stands for 2-amino-9,10-epoxi-8-oxo-decanoic acid .
Mechanism of Action
Target of Action
HC Toxin is a cyclic tetrapeptide and a potent inhibitor of histone deacetylases (HDACs) . HDACs are key enzymes involved in the acetylation and deacetylation of histones, playing a vital role in many diseases, including cancer .
Mode of Action
HC Toxin interacts with its targets, the HDACs, by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the zinc ion in the active site of HDACs . The effects of HC Toxin on IRS1–Akt signalling were found to be PI3K-dependent .
Biochemical Pathways
The inhibition of HDACs by HC Toxin affects various biochemical pathways. It disrupts the balance of acetylation and deacetylation of histones, leading to changes in gene expression . HC Toxin has been shown to up-regulate the expression of 15-lipoxygenase-1 in colorectal cancer cells and induce fetal hemoglobin in human primary erythroid cells .
Result of Action
HC Toxin induces tumor cell apoptosis and has anticancer effects . It exerts a potent cytostatic effect on plant and animal cells by inhibiting histone deacetylase . When myotubes were challenged with serum starvation for the induction of atrophy, HC Toxin treatment prevented the induction of genes that are involved in autophagy and proteasomal proteolysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of HC Toxin. For example, heat or drought can affect the plant-fungal interactions as well as SMs production . .
Biochemical Analysis
Biochemical Properties
The major genes involved in the biosynthesis of HC Toxin were identified from Alternaria jesenskae by genomic sequencing . The encoded orthologous proteins share 75-85% amino acid identity, and the genes for HC Toxin biosynthesis are duplicated in both fungi . HC Toxin exerts a potent cytostatic effect on plant and animal cells by inhibiting histone deacetylase .
Cellular Effects
HC Toxin has been shown to up-regulate the expression of 15-lipoxygenase-1 in colorectal cancer cells and induce fetal hemoglobin in human primary erythroid cells . It also exerts a potent cytostatic effect on plant and animal cells by inhibiting histone deacetylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of HC Toxin in Cochliobolus carbonum involves a multifunctional enzyme called HC Toxin synthetase, which is encoded by the gene TOX2 . This enzyme catalyzes the formation of the cyclic tetrapeptide structure through a series of condensation, cyclization, and epoxidation reactions.
Industrial Production Methods: Industrial production of HC Toxin is not common due to its specific role as a virulence factor in plant pathogenic fungi. it can be produced in laboratory settings by culturing Cochliobolus carbonum under controlled conditions that promote toxin production .
Chemical Reactions Analysis
Types of Reactions: HC Toxin undergoes several types of chemical reactions, including:
Reduction: The reduction of the 8-keto group of 2-amino-9,10-epoxi-8-oxo-decanoic acid to form the 8-hydroxy derivative.
Oxidation: Oxidation reactions involving the epoxide group in the Aeo residue.
Common Reagents and Conditions:
Reduction: NADPH-dependent reductases are commonly used for the reduction of HC Toxin.
Oxidation: Various oxidizing agents can be used to target the epoxide group.
Major Products:
Scientific Research Applications
HC Toxin has several scientific research applications, including:
Comparison with Similar Compounds
HC Toxin is similar to other host-selective toxins produced by plant pathogenic fungi, such as AM Toxin produced by Alternaria alternata . HC Toxin is unique in its specific structure and its role in the virulence of Cochliobolus carbonum on maize . Other similar compounds include:
AM Toxin: Produced by Alternaria alternata, it has a different structure and targets different plant hosts.
T Toxin: Produced by Cochliobolus heterostrophus, it also targets maize but has a different mode of action.
HC Toxin’s uniqueness lies in its specific structure and its ability to selectively target maize varieties lacking functional HM1 and HM2 genes .
Properties
IUPAC Name |
6,9-dimethyl-3-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O6/c1-12-18(27)22-13(2)19(28)24-14(7-4-3-5-9-16(26)17-11-31-17)21(30)25-10-6-8-15(25)20(29)23-12/h12-15,17H,3-11H2,1-2H3,(H,22,27)(H,23,29)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNYCTMYOHGBSBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C)CCCCCC(=O)C3CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83209-65-8 | |
| Record name | 83209-65-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does HC-Toxin interact with its target and what are the downstream effects?
A: this compound exerts its effect primarily by inhibiting histone deacetylases (HDACs) [, , ]. This inhibition disrupts the delicate balance of histone acetylation, a crucial epigenetic modification that influences chromatin structure and gene expression. As a result, this compound treatment leads to hyperacetylation of histones, particularly histone H4 []. This, in turn, can affect diverse cellular processes, including cell cycle progression, gene expression, and ultimately, cell fate [, , ].
Q2: Does this compound exhibit selectivity towards specific HDACs?
A: While this compound inhibits HDACs across different organisms, including plants, insects, and mammals [], it demonstrates varying inhibitory potencies against different HDAC classes. Notably, it shows stronger inhibition towards class I HDACs compared to class II HDACs [].
Q3: How does this compound contribute to the virulence of Cochliobolus carbonum in maize?
A: this compound acts as a host-selective toxin, playing a crucial role in the pathogenicity of Cochliobolus carbonum race 1 on susceptible maize genotypes [, , ]. By inhibiting HDACs in maize, it is believed to disrupt the plant's defense mechanisms, enabling the fungus to colonize and infect the host more effectively [].
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C21H32N4O6 and a molecular weight of 424.5 g/mol.
Q5: What are the key structural features of this compound?
A: this compound is a cyclic tetrapeptide composed of L-alanine, D-alanine, D-proline, and the unusual amino acid (2S,9S)-2-amino-9,10-epoxy-8-oxodecanoic acid (L-Aeo) [, ]. The presence of L-Aeo, with its epoxide and ketone moieties, is essential for its biological activity, particularly its HDAC inhibitory activity [, , ].
Q6: What spectroscopic techniques are commonly used to characterize this compound?
A: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, is invaluable for elucidating the solution structure and conformational dynamics of this compound []. Mass spectrometry (MS) is also employed to confirm its molecular weight and identify fragments, aiding in structural characterization and studying its metabolism [, , ].
Q7: How do modifications to the this compound structure affect its activity?
A: The biological activity of this compound is highly sensitive to structural modifications, particularly those involving the L-Aeo moiety []. For instance, reduction of the 8-keto group of L-Aeo significantly diminishes its toxicity [, ]. Similarly, modifications to the epoxide ring can impact its interaction with HDACs, affecting its inhibitory potency [, ].
Q8: Have any synthetic analogs of this compound been developed?
A: Yes, researchers have synthesized various analogs of this compound, exploring structure-activity relationships and seeking to develop compounds with enhanced activity or selectivity [, ]. For example, analogs incorporating bioactive alkylating groups have been investigated for their antitumor potential [].
Q9: What is known about the stability of this compound under various conditions?
A: this compound is known to be sensitive to certain conditions. For example, hydrolysis of the epoxide group of this compound significantly reduces its toxicity []. Therefore, appropriate storage and handling conditions are essential to maintain its stability.
Q10: Have any formulation strategies been explored to improve the stability, solubility, or bioavailability of this compound?
A10: While specific formulation strategies for this compound haven't been extensively reported in the provided research papers, its inherent sensitivity to certain conditions suggests that formulation development could play a crucial role in optimizing its delivery and efficacy for various applications.
Q11: What in vitro models have been used to study the effects of this compound?
A: Various cell lines, including human colorectal cancer cell lines (HCT116, Caco-2, SW-480) [, , ], human erythroleukemia (K562) cells [, , , ], mouse myotubes (C2C12) [], and insect Sf-9 cells [], have been employed to investigate the effects of this compound on cell proliferation, gene expression, and differentiation.
Q12: Are there any animal models used to evaluate the activity of this compound?
A: While the provided research primarily focuses on in vitro studies, mouse models have been used to evaluate the effects of this compound on muscle metabolism and atrophy []. Additionally, the natural host, maize, serves as a valuable model for studying this compound's role in plant disease and resistance [, , , ].
Q13: What are the known mechanisms of resistance to this compound in maize?
A: Resistance to this compound in maize is primarily conferred by the Hm1 gene, which encodes an NADPH-dependent this compound reductase (HCTR) [, ]. This enzyme detoxifies this compound by reducing the 8-carbonyl group of L-Aeo [, ], rendering it less toxic.
Q14: Have any biomarkers been identified to predict the efficacy of this compound or monitor treatment response?
A: Research suggests that 15-lipoxygenase-1 (15-LO-1) expression might serve as a potential marker reflecting histone acetylation status in colorectal carcinoma []. Given that this compound is an HDAC inhibitor, further investigation into the relationship between 15-LO-1 expression and this compound efficacy could be of interest.
Q15: What analytical methods are used to characterize and quantify this compound?
A: A combination of techniques is employed to characterize and quantify this compound. High-performance liquid chromatography (HPLC) enables separation and purification []. Mass spectrometry (MS) provides precise molecular weight determination and aids in structural elucidation [, , ]. Additionally, bioassays utilizing susceptible maize lines are used to assess the biological activity and quantify this compound [, , ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


